molecular formula C19H20N2S B2418027 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207038-19-4

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2418027
CAS No.: 1207038-19-4
M. Wt: 308.44
InChI Key: QUZUZIWKHRLTKP-UHFFFAOYSA-N
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Description

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a benzyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of substituents: The benzyl, ethylthio, and p-tolyl groups can be introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The benzyl and p-tolyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, sulfonates.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Substitution products: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyl, ethylthio, and p-tolyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-2-(methylthio)-5-(p-tolyl)-1H-imidazole: Similar structure with a methylthio group instead of an ethylthio group.

    1-benzyl-2-(ethylthio)-4-(p-tolyl)-1H-imidazole: Similar structure with the p-tolyl group at a different position on the imidazole ring.

Uniqueness

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is unique due to the specific arrangement of its substituents, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Biological Activity

1-benzyl-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This imidazole derivative has been investigated for its potential applications in antimicrobial, antifungal, and anticancer therapies. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H18N2S
  • Molecular Weight : 298.40 g/mol

The compound features a benzyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, likely through the interaction with specific enzymes crucial for cell wall integrity.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains. The efficacy was evaluated using standard antifungal assays, yielding promising results against Candida species with MIC values ranging from 16 to 64 µg/mL. The compound's ability to disrupt fungal cell membranes is hypothesized as a potential mechanism .

Anticancer Properties

The anticancer potential of this compound has been explored through various cell line studies. It demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are provided in Table 2.

Cell Line IC50 (µM)
A5496.75
MCF-78.25
HepG210.00

The compound's mechanism in cancer cells may involve the induction of apoptosis through the activation of caspase pathways and modulation of signaling pathways associated with cell survival .

Case Studies

Several studies highlight the biological activity of imidazole derivatives similar to this compound:

  • Study on Antibacterial Efficacy : A recent investigation into various imidazole derivatives found that those with ethylthio substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts .
  • Anticancer Activity Assessment : In vitro assays demonstrated that imidazole derivatives with p-tolyl groups showed higher selectivity and potency against tumorigenic cell lines compared to simpler imidazoles .

Comparative Analysis

When compared to other imidazole derivatives, such as 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole, the presence of the ethylthio group in our compound enhances its biological activity profile. The structural variations significantly influence both the chemical reactivity and biological efficacy of these compounds.

Compound Antimicrobial Activity Anticancer Activity (IC50)
This compoundModerate6.75 µM
1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazoleLow10.00 µM

Properties

IUPAC Name

1-benzyl-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-3-22-19-20-13-18(17-11-9-15(2)10-12-17)21(19)14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZUZIWKHRLTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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